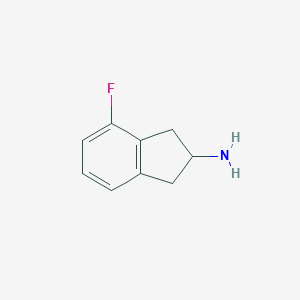

4-fluoro-2,3-dihydro-1H-inden-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

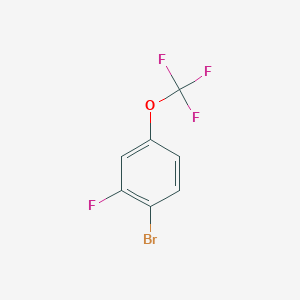

4-Fluoro-2,3-dihydro-1H-inden-2-amine is a chemical compound with the CAS Number: 148960-34-3 . It has a molecular weight of 151.18 . The IUPAC name for this compound is 4-fluoro-2,3-dihydro-1H-inden-2-ylamine .

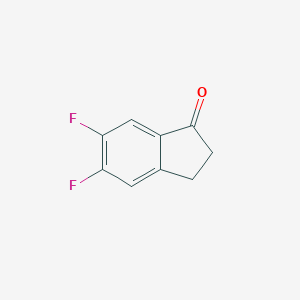

Synthesis Analysis

The synthesis of indanone compounds, which are related to 4-fluoro-2,3-dihydro-1H-inden-2-amine, involves several methods . One method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . A nickel-catalyzed reductive cyclization of a broad range of enones also affords indanones .Molecular Structure Analysis

The InChI code for 4-fluoro-2,3-dihydro-1H-inden-2-amine is 1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 . The compound has a linear formula of C9H10FN .Chemical Reactions Analysis

The chemical reactions involving indanone compounds, which are related to 4-fluoro-2,3-dihydro-1H-inden-2-amine, include a variety of cyclization and coupling reactions . These reactions involve catalysts such as rhodium, nickel, and palladium .Physical And Chemical Properties Analysis

4-Fluoro-2,3-dihydro-1H-inden-2-amine is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include compounds like 4-fluoro-2,3-dihydro-1H-inden-2-amine , have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 4-fluoro-2,3-dihydro-1H-inden-2-amine could be synthesized and tested for potential antiviral activities, possibly offering new pathways for treating viral infections.

Antibacterial and Antifungal Properties

The antibacterial and antifungal studies of related indenone compounds indicate that 4-fluoro-2,3-dihydro-1H-inden-2-amine may also possess these properties . Its efficacy against a range of bacteria and fungi could be explored, potentially contributing to the development of new antimicrobial agents.

Anti-HIV Potential

Indole derivatives have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl derivatives as anti-HIV agents suggest that 4-fluoro-2,3-dihydro-1H-inden-2-amine could also be a candidate for further research in this field .

Anticancer Applications

Compounds with an indole nucleus have been found to have anticancer activities. Given the biological activity of indole derivatives, 4-fluoro-2,3-dihydro-1H-inden-2-amine could be explored for its potential use in cancer treatment, either as a therapeutic agent or a pharmacophore in drug design .

Antidiabetic Effects

Indole derivatives have been associated with antidiabetic effects. The potential of 4-fluoro-2,3-dihydro-1H-inden-2-amine to act as an antidiabetic agent could be an interesting avenue for research, possibly leading to the development of new treatments for diabetes .

Antimalarial Activity

The indole nucleus is present in many compounds with antimalarial activity. Research into the synthesis and pharmacological screening of 4-fluoro-2,3-dihydro-1H-inden-2-amine could uncover new possibilities for malaria treatment .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often implicated in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAYLUFWDPGQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2,3-dihydro-1H-inden-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)